1-Chloro-3-iodopropane

描述

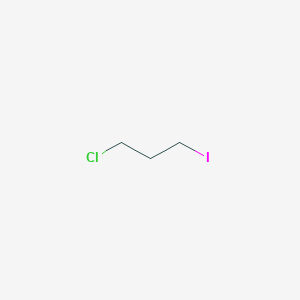

Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClI/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOYQZYQTQDRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064512 | |

| Record name | 1-Chloro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Chloro-3-iodopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.0 [mmHg] | |

| Record name | 1-Chloro-3-iodopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6940-76-7 | |

| Record name | 1-Chloro-3-iodopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-chloro-3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-iodopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1-chloro-3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-3-iodopropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XQ6FS6NFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 1-Chloro-3-iodopropane: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodopropane is a versatile bifunctional haloalkane intermediate of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a propane (B168953) backbone with a chlorine atom at one terminus and an iodine atom at the other, allows for selective and sequential nucleophilic substitutions. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, with the former being more labile, makes 1-chloro-3-iodopropane a valuable building block for the introduction of a 3-chloropropyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties and a detailed methodology for its synthesis.

Chemical Properties

1-Chloro-3-iodopropane is a colorless to pale yellow liquid.[1] It is characterized by the physical and chemical properties summarized in the table below. This data is essential for its safe handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| Molecular Formula | C₃H₆ClI | [1] |

| Molecular Weight | 204.44 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.904 g/mL at 25 °C | [1] |

| Boiling Point | 170-172 °C | [1] |

| Refractive Index | 1.548 (n20/D) | [1] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [2] |

| Vapor Pressure | 2 mmHg at 20 °C | [3] |

| Vapor Density | 6.8 (vs air) | [3] |

| Flash Point | >230 °F (>110 °C) | [4] |

| CAS Number | 6940-76-7 | [1] |

Safety Information: 1-Chloro-3-iodopropane is classified as an irritant, causing skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of 1-Chloro-3-iodopropane

The most common and efficient method for the synthesis of 1-chloro-3-iodopropane is through a Finkelstein reaction.[6][7] This nucleophilic bimolecular substitution (SN2) reaction involves the exchange of a halogen.[6][7] In this case, the chlorine atom in a starting material like 1,3-dichloropropane (B93676) is substituted by an iodine atom from a salt such as sodium iodide.[7]

The reaction is typically carried out in a polar aprotic solvent, most commonly acetone.[6][7] The success of the Finkelstein reaction is driven by the differential solubility of the halide salts in the solvent.[6] While sodium iodide is soluble in acetone, the resulting sodium chloride is not and precipitates out of the solution.[6] This precipitation shifts the equilibrium of the reaction towards the formation of the desired iodo-substituted product, in accordance with Le Châtelier's principle.[8]

Experimental Protocol: Finkelstein Reaction

This protocol details the synthesis of 1-chloro-3-iodopropane from 1,3-dichloropropane and sodium iodide in acetone.

Materials and Equipment:

-

1,3-dichloropropane

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide in anhydrous acetone.

-

Addition of Reactant: To the stirred solution, add 1,3-dichloropropane.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel.

-

Wash the organic layer with water to remove any remaining inorganic salts.

-

Wash the organic layer with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine.

-

Wash the organic layer with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude 1-chloro-3-iodopropane.

-

For higher purity, the product can be purified by vacuum distillation.

-

Synthesis Workflow Diagram

Caption: Finkelstein synthesis of 1-chloro-3-iodopropane.

Applications in Synthesis

The differential reactivity of the C-I and C-Cl bonds in 1-chloro-3-iodopropane is a key feature exploited in organic synthesis. The carbon-iodine bond is weaker and the iodide ion is a better leaving group compared to the chloride ion. This allows for the selective reaction of nucleophiles at the iodinated carbon, leaving the chlorinated carbon intact for subsequent transformations. This property makes 1-chloro-3-iodopropane a valuable reagent for the synthesis of a variety of complex molecules, including pharmaceuticals and other fine chemicals.[4][9] For instance, it is used as an alkylating agent to introduce the 3-chloropropyl group onto various nucleophiles.[9]

Conclusion

1-Chloro-3-iodopropane is a fundamentally important and highly useful bifunctional intermediate in organic synthesis. A thorough understanding of its chemical properties, coupled with a robust and well-defined synthetic protocol such as the Finkelstein reaction, enables its effective application in the development of novel chemical entities. The ability to selectively functionalize its two distinct halogenated positions provides a powerful tool for the construction of complex molecular architectures.

References

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. Finkelstein Reaction [organic-chemistry.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Page loading... [guidechem.com]

- 5. US6423189B1 - Process for the preparation of 1,3-dichloropropane - Google Patents [patents.google.com]

- 6. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 7. byjus.com [byjus.com]

- 8. Illustrated Glossary of Organic Chemistry - Finkelstein reaction [chem.ucla.edu]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-iodopropane for Reaction Setup

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and safety properties of 1-Chloro-3-iodopropane, a key reagent in various organic syntheses. Understanding these characteristics is paramount for the safe and effective design, execution, and optimization of reaction protocols.

Core Physical and Chemical Data

1-Chloro-3-iodopropane, with the CAS number 6940-76-7, is a haloalkane featuring a propane (B168953) backbone substituted with a chlorine atom at the 1-position and an iodine atom at the 3-position.[1] It typically appears as a colorless to pale yellow liquid.[1] This bifunctional molecule serves as a valuable building block in the synthesis of more complex chemical structures. For instance, it has been utilized in the synthesis of inhibitors for glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase), as well as in the creation of unique "proton sponge" type molecules like quino[7,8-h]quinoline.[2][3]

The following table summarizes the key quantitative physical data for 1-Chloro-3-iodopropane, crucial for experimental planning and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆ClI | [4][5] |

| Molecular Weight | 204.44 g/mol | [4][5] |

| Density | 1.904 g/mL at 25 °C | [2][3] |

| Boiling Point | 170-172 °C at 760 mmHg | [2][4] |

| Melting Point | No data available | [4] |

| Refractive Index | n20/D 1.548 | [2][3] |

| Vapor Pressure | 2 mmHg at 20 °C | [2][4] |

| Vapor Density | 6.8 - 7.04 (vs air) | [2][4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2][4] |

| Solubility | Limited solubility in water; moderately soluble in organic solvents.[1] | [1] |

| Appearance | Clear, colorless to pale yellow liquid.[1][5] | [1][5] |

| Stabilizer | Often stabilized with copper. | [2][6] |

Safety & Handling for Reaction Setup

Proper handling of 1-Chloro-3-iodopropane is critical for laboratory safety. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][4]

Hazard Classifications:

-

Skin Irritation (Category 2)[4]

-

Serious Eye Irritation (Category 2)[4]

-

Specific target organ toxicity — single exposure (Category 3), targeting the respiratory system.[4]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[4] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing vapors or mists.[4] Wash hands thoroughly after handling.[4] It is also noted to be light-sensitive.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Experimental Protocol: A Representative Nucleophilic Substitution Reaction

Given its structure, 1-Chloro-3-iodopropane is an excellent substrate for nucleophilic substitution reactions. The iodine atom is a better leaving group than the chlorine atom, meaning initial substitution will preferentially occur at the carbon bearing the iodine. The following is a generalized protocol for a substitution reaction with a generic nucleophile (Nu⁻).

Objective: To substitute the iodine atom of 1-Chloro-3-iodopropane with a nucleophile.

Materials:

-

1-Chloro-3-iodopropane

-

Nucleophile (e.g., sodium azide, sodium cyanide, a thiolate, etc.)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

-

Reagent Addition:

-

Dissolve the chosen nucleophile in the anhydrous solvent within the reaction flask.

-

Slowly add 1-Chloro-3-iodopropane to the stirred solution at room temperature. An equimolar amount or a slight excess of the nucleophile is typically used.

-

-

Reaction Conditions:

-

The reaction mixture may be heated to facilitate the substitution. The reaction temperature will depend on the reactivity of the nucleophile and should be determined through literature precedents or small-scale trials.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water or an appropriate aqueous solution.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product using a suitable technique, most commonly column chromatography on silica (B1680970) gel.

-

This protocol serves as a general guideline and will require optimization based on the specific nucleophile and desired product.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Logical workflow for a typical nucleophilic substitution reaction.

References

- 1. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]

- 2. 1-氯-3-碘丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-CHLORO-3-IODOPROPANE | 6940-76-7 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Chloro-3-iodopropane, 98%, stabilized 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-chloro-3-iodopropane, a valuable bifunctional haloalkane intermediate in organic synthesis. The document details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the necessary purification techniques to obtain a high-purity product.

Introduction

1-Chloro-3-iodopropane (CAS No. 6940-76-7) is a colorless to pale yellow liquid with the molecular formula C₃H₆ClI. Its utility in organic synthesis stems from the differential reactivity of the carbon-chlorine and carbon-iodine bonds. The carbon-iodine bond is weaker and therefore more susceptible to nucleophilic substitution, allowing for selective functionalization of the molecule. This property makes 1-chloro-3-iodopropane a key building block in the synthesis of various pharmaceuticals and other complex organic molecules.

This guide will focus on the most common and efficient method for the laboratory-scale synthesis of 1-chloro-3-iodopropane: the Finkelstein reaction.

Synthesis via Finkelstein Reaction

The Finkelstein reaction is a nucleophilic substitution reaction that involves the exchange of a halogen atom.[1][2] In the synthesis of 1-chloro-3-iodopropane, 1,3-dichloropropane (B93676) is treated with sodium iodide in a suitable solvent, typically acetone (B3395972).[1] The reaction proceeds via an Sₙ2 mechanism. The choice of acetone as a solvent is crucial as sodium iodide is soluble in it, while the resulting sodium chloride is not, thus driving the reaction equilibrium towards the product side in accordance with Le Châtelier's principle.[2]

Reaction Scheme

Caption: Finkelstein reaction for the synthesis of 1-chloro-3-iodopropane.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1,3-Dichloropropane | C₃H₆Cl₂ | 112.99 | 120-122 | 1.189 |

| Sodium Iodide | NaI | 149.89 | 1304 | 3.67 |

Table 2: Properties of 1-Chloro-3-iodopropane

| Property | Value |

| Molecular Formula | C₃H₆ClI |

| Molar Mass ( g/mol ) | 204.44 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (°C) | 170-172[3][4] |

| Density (g/mL at 25 °C) | 1.904[3][4] |

| Refractive Index (n20/D) | 1.548[3][4] |

| Purity (typical) | >98% |

| Yield (typical) | 70-80% |

Experimental Protocol: Synthesis

This protocol describes the synthesis of 1-chloro-3-iodopropane from 1,3-dichloropropane.

Materials:

-

1,3-Dichloropropane

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for fractional distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 eq) and anhydrous acetone.

-

Addition of Reactant: While stirring, add 1,3-dichloropropane (1.0 eq) to the flask.

-

Reaction: Heat the mixture to reflux and maintain the reflux for 24-48 hours. The formation of a white precipitate (sodium chloride) will be observed.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Experimental Protocol: Purification

Work-up Procedure:

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Washing:

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Wash the organic layer with water.

-

Wash the organic layer with brine.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Purification by Fractional Distillation:

The crude 1-chloro-3-iodopropane is purified by fractional distillation under reduced pressure.

-

Apparatus Setup: Assemble a fractional distillation apparatus.

-

Distillation: Heat the crude product gently. Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of 1-chloro-3-iodopropane is 170-172 °C at atmospheric pressure.[3][4] Distillation under reduced pressure is recommended to prevent decomposition.

Workflow Diagrams

The following diagrams illustrate the synthesis and purification workflows.

Caption: Workflow for the synthesis of 1-chloro-3-iodopropane.

Caption: Workflow for the purification of 1-chloro-3-iodopropane.

Safety Precautions

1-Chloro-3-iodopropane is an irritant to the skin, eyes, and respiratory system.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Spectroscopic Analysis of 1-Chloro-3-iodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-iodopropane, a key bifunctional haloalkane intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in complex synthetic pathways.

Molecular Structure and Spectroscopic Correlation

1-Chloro-3-iodopropane (C₃H₆ClI) is a propane (B168953) chain substituted with a chlorine atom at one terminus and an iodine atom at the other. This structure gives rise to distinct signals in various spectroscopic analyses, allowing for unambiguous identification and structural elucidation.

Caption: Correlation of 1-Chloro-3-iodopropane's structure with its key spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The proton NMR spectrum shows three distinct signals, corresponding to the three methylene (B1212753) groups, each influenced by the adjacent halogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.66 | Triplet (t) | 2H | Cl-CH₂ -CH₂-CH₂-I |

| ~3.28 | Triplet (t) | 2H | Cl-CH₂-CH₂-CH₂ -I |

| ~2.25 | Quintet (p) | 2H | Cl-CH₂-CH₂ -CH₂-I |

¹³C NMR Data

The carbon NMR spectrum displays three signals, consistent with the three non-equivalent carbon atoms in the structure.[1][2] The electronegativity of the halogens significantly influences the chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| ~44.4 | C H₂Cl |

| ~34.7 | CH₂C H₂CH₂ |

| ~5.9 | C H₂I |

Infrared (IR) Spectroscopy Data

The IR spectrum, typically acquired from a neat liquid film, reveals the characteristic vibrational frequencies of the functional groups present in 1-chloro-3-iodopropane.[1][3]

| Wavenumber (cm⁻¹) | Bond Vibration | Assignment |

| ~2960–2850 | C-H | Alkyl stretching |

| ~1450–1375 | C-H | Alkyl bending |

| ~580-780 | C-Cl | Chloroalkane stretch[4] |

| ~500-600 | C-I | Iodoalkane stretch[5] |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.[3][6]

| m/z | Ion | Interpretation |

| 204/206 | [C₃H₆ClI]⁺ | Molecular ion (presence of Cl isotope) |

| 169 | [C₃H₆I]⁺ | Loss of Chlorine radical ([M-Cl]⁺) |

| 77 | [C₃H₆Cl]⁺ | Loss of Iodine radical ([M-I]⁺) |

| 41 | [C₃H₅]⁺ | Allyl cation (rearrangement and loss of halogens) |

Experimental Protocols

The following sections detail generalized yet robust protocols for the acquisition of spectroscopic data for liquid samples like 1-chloro-3-iodopropane.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 1-chloro-3-iodopropane into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of cotton or glass wool to remove any particulate matter.[7][8]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and clean the outside of the tube.

-

Place the sample into the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence with parameters such as a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.[8]

-

For ¹³C NMR, use a proton-decoupled pulse program. A wider spectral width (~250 ppm) is required, and a larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR or the CDCl₃ signal to 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid Film):

-

Place one or two drops of 1-chloro-3-iodopropane onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[9]

-

-

Data Acquisition:

-

Place the salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry Protocol

-

Sample Introduction (via Gas Chromatography - GC-MS):

-

Prepare a dilute solution of 1-chloro-3-iodopropane in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The GC oven temperature program is set to ensure good separation and peak shape.

-

-

Ionization and Mass Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized, typically using electron ionization (EI) at 70 eV.

-

The resulting ions (molecular ion and fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

A mass spectrum is generated for the GC peak corresponding to 1-chloro-3-iodopropane.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce structural information and confirm the identity of the compound.

-

Caption: General experimental workflow for the spectroscopic analysis of 1-chloro-3-iodopropane.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-CHLORO-3-IODOPROPANE(6940-76-7) 13C NMR spectrum [chemicalbook.com]

- 3. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Propane, 1-chloro-3-iodo- [webbook.nist.gov]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Chloro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-chloro-3-iodopropane, a key reagent in various synthetic applications.

Physicochemical Data Summary

The following table summarizes the key quantitative data for 1-chloro-3-iodopropane.

| Property | Value | Citations |

| Molecular Formula | C3H6ClI | [1][2][3][4][5][6] |

| Molecular Weight | 204.44 g/mol | [1][2][3] |

| Monoisotopic Mass | 203.92028 Da | [1] |

| CAS Number | 6940-76-7 | [1][3][6] |

| Density | 1.904 g/mL at 25 °C | [7] |

| Boiling Point | 170-172 °C | [7] |

| Refractive Index | n20/D 1.548 | [7] |

| Vapor Pressure | 2 mmHg at 20 °C | [7] |

Chemical Structure and Identifiers

1-Chloro-3-iodopropane, also known as trimethylene chloroiodide, is a haloalkane with a three-carbon propane (B168953) backbone.[3] It is characterized by the presence of a chlorine atom at one end of the chain and an iodine atom at the other.[3]

-

IUPAC Name : 1-chloro-3-iodopropane[1]

-

Synonyms : Trimethylene chloroiodide, 3-Chloro-1-iodopropane, 3-Chloropropyl iodide[1][3][6]

-

SMILES : ClCCCI[7]

Experimental Protocols

Detailed experimental protocols involving 1-chloro-3-iodopropane can be found in the cited literature. For instance, its use in the asymmetric α-alkylation with N-sulfinyl imidates is detailed by Colpaert et al.[7] Fleming et al. describe its participation in the conjugate addition of alkyl iodides to α,β-unsaturated nitriles in an aqueous medium.[7] The electroreduction of this compound has been investigated by cyclic voltammetry at a glassy carbon electrode in dimethylformamide containing tetra-n-butylammonium perchlorate.[7]

Logical Relationship of Compound Information

The following diagram illustrates the relationship between the core identifiers and properties of 1-chloro-3-iodopropane.

Caption: Core identifiers and properties of 1-chloro-3-iodopropane.

References

- 1. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 1-Chloro-3-iodopropane Stabilized over Cu [oakwoodchemical.com]

- 6. Propane, 1-chloro-3-iodo- [webbook.nist.gov]

- 7. 1-氯-3-碘丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Solubility of 1-Chloro-3-iodopropane in Organic Solvents

Executive Summary

1-Chloro-3-iodopropane (CAS No. 6940-76-7) is a valuable tri-carbon bifunctional haloalkane intermediate used in a variety of organic synthesis applications, including the preparation of pharmaceuticals and agrochemicals.[1][2] Its utility is derived from the differential reactivity of the carbon-chlorine and carbon-iodine bonds, with the iodide serving as an excellent leaving group in nucleophilic substitution reactions.[3] A thorough understanding of its solubility in various organic solvents is critical for reaction design, process optimization, purification, and formulation.

This guide provides a framework for understanding and determining the solubility of 1-chloro-3-iodopropane. While specific quantitative solubility data is not widely available in published literature, this document outlines the theoretical principles of its solubility, presents a generalized experimental protocol for its determination, and offers a structured template for data collection.

Physicochemical Properties of 1-Chloro-3-iodopropane

A summary of the key physical properties of 1-chloro-3-iodopropane is essential for handling and for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClI | [1][3] |

| Molecular Weight | 204.44 g/mol | [3] |

| Appearance | Colorless to pale yellow/orange liquid | [1][3] |

| Density | ~1.904 g/mL at 25 °C | [1][3][4] |

| Boiling Point | 170-172 °C | [1][3][4] |

| Refractive Index | n20/D ~1.548 | [1][3][4] |

| Vapor Pressure | 2 mmHg at 20 °C | [1][4] |

| Water Solubility | Limited / Difficult to mix | [1][2][5] |

Solubility Principles and Data

Theoretical Framework

The solubility of haloalkanes like 1-chloro-3-iodopropane is governed by the principle of "like dissolves like." The intermolecular forces of the solute must be overcome by and replaced with comparable interactions with the solvent molecules.

-

In Organic Solvents: Haloalkanes are generally soluble in common organic solvents.[6][7] This is because the energy required to break the dipole-dipole and van der Waals interactions between haloalkane molecules is comparable to the energy released when new, similar interactions are formed with the organic solvent molecules.[6]

-

In Water: 1-Chloro-3-iodopropane has very limited solubility in water.[2][6] Significant energy is required to break the strong hydrogen bonds between water molecules, and the new dipole-dipole interactions formed between the haloalkane and water are not strong enough to compensate for this energy cost.[6][8]

Quantitative Solubility Data

Table 1: Experimental Solubility Data for 1-Chloro-3-iodopropane (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Notes |

|---|---|---|---|---|---|

| e.g., Acetone | 25 | e.g., GC-FID | |||

| e.g., Ethanol | 25 | e.g., HPLC-UV | |||

| e.g., Toluene | 25 | e.g., GC-FID | |||

| e.g., DMSO | 25 | e.g., HPLC-UV | |||

| e.g., THF | 25 | e.g., GC-FID |

| e.g., Dichloromethane | 25 | | | e.g., GC-FID | |

Experimental Protocol for Solubility Determination

The following section details a generalized but robust methodology for determining the solubility of 1-chloro-3-iodopropane using the isothermal saturation method, followed by quantitative analysis.

Materials and Equipment

-

1-Chloro-3-iodopropane (>98% purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or stirring plate with water/oil bath

-

Calibrated thermometer or thermocouple

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials for sample collection

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV)

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-chloro-3-iodopropane to a known volume or mass of the chosen solvent in a sealed vial or flask. An "excess amount" ensures that a solid or separate liquid phase of the solute remains undissolved.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker or stirring bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle. This can be accelerated by centrifugation.

-

It is critical that the temperature remains constant during this step to prevent changes in solubility.

-

-

Sample Collection and Preparation:

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette.

-

Immediately filter the sample through a syringe filter (pre-conditioned with the same solvent) into a pre-weighed volumetric flask. This removes any suspended microparticles.

-

Dilute the sample to a known final volume with the same solvent. This brings the concentration into the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of 1-chloro-3-iodopropane in the same solvent with known concentrations.

-

Analyze the calibration standards and the diluted experimental sample using a validated analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for solubility determination.

Caption: Experimental workflow for determining solubility.

References

- 1. chembk.com [chembk.com]

- 2. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Chloro-3-iodopropane 99 6940-76-7 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Chloro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodopropane (C₃H₆ClI) is a dihalogenated alkane used as a versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries for introducing a 3-chloropropyl group. Its reactivity is characterized by the presence of two different halogen atoms, with the carbon-iodine bond being significantly weaker and more susceptible to cleavage than the carbon-chlorine bond. Understanding the thermal stability and decomposition pathways of this compound is crucial for ensuring safe handling, storage, and use in chemical processes, as well as for predicting potential degradation products.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-chloro-3-iodopropane is presented below. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClI | [1][2] |

| Molecular Weight | 204.44 g/mol | [1][2] |

| Appearance | Clear, colorless to slightly yellow or pale brown liquid | [3] |

| Boiling Point | 170-172 °C | [4] |

| Density | 1.904 g/mL at 25 °C | [4] |

| Refractive Index | 1.5440-1.5490 at 20 °C | [3] |

| Vapor Pressure | 2 mmHg at 20 °C | [4] |

| Stabilizer | Often stabilized with copper | [3] |

Thermal Decomposition Profile

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 1-chloro-3-iodopropane is not available in the literature, the thermal decomposition is expected to proceed via a multi-step process initiated by the cleavage of the weakest bond.

Expected Onset of Decomposition

The C-I bond is considerably weaker (bond energy ≈ 220-230 kJ/mol) than the C-Cl bond (bond energy ≈ 330-340 kJ/mol) and C-C/C-H bonds. Therefore, the initial decomposition step is anticipated to be the homolytic cleavage of the C-I bond at a lower temperature compared to analogous compounds containing only chlorine. The presence of a copper stabilizer in commercial samples suggests that the compound may be susceptible to degradation, even under ambient or slightly elevated temperatures over time.

Hazardous Decomposition Products

Safety Data Sheets consistently report the following hazardous decomposition products upon thermal degradation.[5] The formation of these products is a critical safety consideration.

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen iodide (HI)

-

Hydrogen chloride (HCl)

Proposed Decomposition Pathways

Based on studies of similar halogenated alkanes, two primary decomposition pathways can be postulated: radical chain reactions initiated by bond cleavage and elimination reactions.

Radical Decomposition Pathway

This pathway is initiated by the homolytic fission of the weakest bond, the C-I bond, to form radical intermediates.

Caption: Proposed radical decomposition pathway for 1-chloro-3-iodopropane.

Elimination Pathway

Dehydrohalogenation, the elimination of HX (where X is a halogen), is a common thermal decomposition route for haloalkanes. For 1-chloro-3-iodopropane, both dehydroiodination and dehydrochlorination are possible, though the former is likely to occur at a lower temperature.

Caption: Potential elimination pathways for 1-chloro-3-iodopropane decomposition.

Experimental Protocols for Thermal Analysis

To obtain quantitative data on the thermal stability and decomposition of 1-chloro-3-iodopropane, the following experimental methods are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of 1-chloro-3-iodopropane into an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events, such as decomposition, and to determine the enthalpy of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

-

Sample Preparation: Seal a small, accurately weighed sample (typically 2-5 mg) of 1-chloro-3-iodopropane in a hermetic DSC pan to prevent evaporation before decomposition. An empty, sealed hermetic pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber.

-

Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the heat flow versus temperature. Exothermic peaks indicate decomposition events. The onset temperature and the integrated area of the peak (enthalpy of decomposition) can be calculated using the instrument's software.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

Experimental Setup: Couple the outlet of a TGA or a pyrolysis reactor to a gas analysis instrument, such as a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).

-

TGA/Pyrolysis Conditions: Heat the sample of 1-chloro-3-iodopropane under a controlled atmosphere (e.g., nitrogen) and temperature program, as described for TGA.

-

Gas Analysis: Continuously analyze the evolved gas stream.

-

FTIR: Identify functional groups of the gaseous products (e.g., C=O in CO and CO₂, H-I, H-Cl).

-

MS: Determine the mass-to-charge ratio of the evolved species to identify the molecular fragments and parent ions of the decomposition products.

-

Caption: A generalized workflow for the thermal analysis of 1-chloro-3-iodopropane.

Safety Considerations

Given the hazardous nature of the potential decomposition products, all thermal analyses of 1-chloro-3-iodopropane must be conducted in a well-ventilated area, preferably within a fume hood. The exhaust from the analytical instruments should be appropriately scrubbed to neutralize acidic gases such as HI and HCl. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

While specific experimental data on the thermal stability of 1-chloro-3-iodopropane is lacking, an understanding of its decomposition can be inferred from its chemical structure and the behavior of analogous compounds. The primary decomposition pathways are expected to involve the cleavage of the C-I bond, leading to radical reactions and the elimination of HI. The formation of hazardous gases necessitates careful handling and appropriate safety measures during its use at elevated temperatures. The experimental protocols outlined in this guide provide a framework for researchers to determine the precise thermal decomposition profile of this important synthetic reagent.

References

1-Chloro-3-iodopropane safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-Chloro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-chloro-3-iodopropane (CAS No. 6940-76-7), a versatile haloalkane intermediate used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

1-Chloro-3-iodopropane is a colorless to pale yellow liquid.[1][2] It is characterized by a three-carbon propane (B168953) backbone with a chlorine atom on the first carbon and an iodine atom on the third.[1][2] The differential reactivity of the carbon-iodine and carbon-chlorine bonds makes it a valuable reagent for sequential nucleophilic substitution reactions.[2]

Table 1: Physical and Chemical Properties of 1-Chloro-3-iodopropane

| Property | Value |

| Molecular Formula | C₃H₆ClI[2][3] |

| Molecular Weight | 204.44 g/mol [2][4] |

| Appearance | Colorless to pale yellow or light pink to orange liquid[2][3][5] |

| Boiling Point | 170-172 °C (lit.)[2][3][5] |

| Density | 1.904 g/mL at 25 °C (lit.)[2][3] |

| Flash Point | >110 °C (>230 °F)[5] |

| Vapor Pressure | 2 mmHg (20 °C)[3] |

| Vapor Density | 6.8 (vs air)[3] |

| Refractive Index | n20/D 1.548 (lit.)[2][3] |

| Solubility | Difficult to mix with water[3] |

| Stability | Stable under normal conditions; light sensitive[5] |

Hazard Identification and GHS Classification

1-Chloro-3-iodopropane is classified as a hazardous chemical.[5] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4]

Table 2: GHS Hazard Classification for 1-Chloro-3-iodopropane

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4][6] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[4][6] |

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn when handling 1-chloro-3-iodopropane.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 or OSHA's 29 CFR 1910.133.[5][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][7] Long-sleeved clothing is recommended.[6] |

| Respiratory Protection | For nuisance exposures, a NIOSH-approved N95 dust mask may be used. For higher-level protection or in case of insufficient ventilation, use a respirator with an appropriate cartridge (e.g., OV/AG/P99 or ABEK-P2).[8] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and exposure.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5][8]

-

Avoid breathing vapors or mists.[5]

Storage

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep the container tightly closed.[8]

-

Protect from light, as the substance is light-sensitive.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][8]

Caption: Key Safety and Handling Precautions.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures for 1-Chloro-3-iodopropane Exposure

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8][9] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water.[8][9] Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[5] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[5][8][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8][9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release Measures

-

Ensure adequate ventilation.[5]

-

Evacuate personnel to a safe area.[8]

-

Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[5]

-

Collect the absorbed material into a suitable, closed container for disposal.[5][8]

-

Do not let the product enter drains.[8]

Toxicological Information

The toxicological properties of 1-chloro-3-iodopropane have not been fully investigated.[8] However, it is known to cause skin, eye, and respiratory irritation.[4] Chronic exposure to iodides may lead to "iodism," with symptoms including skin rash, headache, and irritation of mucous membranes.[10] No components of this product are listed as carcinogens by IARC at levels greater than or equal to 0.1%.[8]

Experimental Protocol: General Best Practices for Use in Synthesis

While specific experimental protocols will vary, the following general workflow outlines the key safety considerations when using 1-chloro-3-iodopropane as a reagent in a chemical synthesis.

Caption: General Experimental Workflow.

Methodology:

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) for 1-chloro-3-iodopropane and all other reagents.

-

Conduct a formal risk assessment for the planned experiment.

-

Ensure the chemical fume hood is operational and free of clutter.

-

Select and inspect all necessary PPE, including gloves, eye protection, and a lab coat.

-

-

Execution:

-

Set up clean, dry glassware in the fume hood.

-

Carefully measure and transfer 1-chloro-3-iodopropane, avoiding splashes and inhalation of vapors.

-

If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction for any unexpected changes in temperature, pressure, or color.

-

-

Work-up and Purification:

-

Quench the reaction carefully, considering any potential exothermic processes.

-

Perform extractions and washes in the fume hood.

-

Purify the product using appropriate techniques, ensuring proper ventilation during processes like distillation or solvent removal.

-

-

Waste Disposal and Cleanup:

-

Dispose of all waste containing 1-chloro-3-iodopropane and other halogenated compounds in a designated halogenated organic waste container.

-

Thoroughly decontaminate all glassware and the work surface.

-

Carefully remove and dispose of contaminated gloves and other disposable PPE in the appropriate waste stream.

-

By adhering to these guidelines, researchers can safely handle 1-chloro-3-iodopropane and minimize the risks associated with its use in the laboratory.

References

- 1. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. 1-CHLORO-3-IODOPROPANE - Safety Data Sheet [chemicalbook.com]

- 8. capotchem.cn [capotchem.cn]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. deepwaterchemicals.com [deepwaterchemicals.com]

An In-depth Technical Guide on the Reactivity of the Carbon-Iodine Bond in 1-Chloro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodopropane is a valuable bifunctional electrophile in organic synthesis, prized for the differential reactivity of its two carbon-halogen bonds. This guide provides a comprehensive overview of the selective reactivity of the carbon-iodine (C-I) bond, supported by quantitative data, detailed experimental protocols, and visualizations of reaction pathways. The significantly lower bond dissociation energy of the C-I bond compared to the carbon-chlorine (C-Cl) bond is the primary determinant of its selective reactivity, making it a versatile building block for the sequential introduction of functionalities.[1][2]

Core Principles: Differential Reactivity of C-I vs. C-Cl Bonds

The selective functionalization of 1-chloro-3-iodopropane hinges on the inherent differences in the bond strengths and polarizability of the C-I and C-Cl bonds. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, rendering the iodine atom a superior leaving group in nucleophilic substitution reactions.[1] This allows for the selective displacement of the iodide under conditions that leave the chloride untouched, enabling multi-step synthetic strategies.[1]

Quantitative Data: Bond Dissociation Energies

The disparity in reactivity is fundamentally explained by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. A lower BDE corresponds to a weaker bond, which is more readily cleaved during a chemical reaction.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-I | ~213-228 |

| C-Cl | ~327-346 |

Data sourced from various haloalkanes and represents typical values.[3]

This significant difference of over 100 kJ/mol underscores the energetic favorability of cleaving the C-I bond over the C-Cl bond.

Experimental Protocols for Selective C-I Bond Functionalization

The following protocols are illustrative examples of the selective functionalization of the C-I bond in 1-chloro-3-iodopropane with various nucleophiles.

Azide (B81097) Substitution: Synthesis of 1-Azido-3-chloropropane

This reaction is a classic example of a selective SN2 reaction at the iodinated carbon.

Experimental Workflow:

Caption: Workflow for the synthesis of 1-azido-3-chloropropane.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-chloro-3-iodopropane (1.0 equiv) in dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add sodium azide (NaN3) (1.0 equiv) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 12 hours.

-

Workup: Pour the reaction mixture into water and extract with pentane.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure to yield 1-azido-3-chloropropane.[4]

Alkylation of a Carbon Nucleophile

This protocol demonstrates the use of 1-chloro-3-iodopropane to introduce a 3-chloropropyl group onto a carbanion.

Logical Relationship of Reagents and Conditions:

Caption: Key components for the alkylation of a β-tetralone derivative.

Protocol:

-

Enolate Formation: Prepare the lithium enolate of a β-tetralone derivative by treating it with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

-

Addition of Electrophile: While maintaining the temperature below 10 °C, add 1-chloro-3-iodopropane (1.0 equiv) to the enolate solution in several portions via syringe over 25 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction for an additional hour.

-

Quenching and Workup: Quench the reaction by the slow addition of ice, followed by 1.0 M HCl.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate to yield the alkylated product.[1]

Formation of a Grignard Reagent (Hypothetical Selective Pathway)

While the formation of a Grignard reagent from 1-chloro-3-iodopropane would preferentially occur at the C-I bond, subsequent reactions can be complex. The resulting Grignard reagent, 3-chloropropylmagnesium iodide, is a known intermediate.

Reaction Pathway:

Caption: Formation and potential fate of the Grignard reagent.

Note: The formation of the Grignard reagent at the C-I bond is expected. However, the resulting organometallic species can be unstable and may undergo further reactions, such as intramolecular cyclization to form cyclopropane, or intermolecular reactions. Careful control of reaction conditions is crucial.

Summary of Reactivity

The selective reactivity of the C-I bond in 1-chloro-3-iodopropane allows for its use as a 3-chloropropyl cation synthon. This enables the introduction of a three-carbon chain bearing a terminal chloride, which can be retained for subsequent transformations.

Table of Selective Reactions:

| Nucleophile | Product | Reaction Type |

| Azide (N3-) | 1-Azido-3-chloropropane | SN2 |

| Enolates | 3-(3-chloropropyl) ketones/esters | SN2 Alkylation |

| Amines (RNH2) | N-(3-chloropropyl)amines | SN2 Amination |

| Alkoxides (RO-) | 3-Chloropropyl ethers | Williamson Ether Synthesis |

Conclusion

The differential reactivity of the carbon-halogen bonds in 1-chloro-3-iodopropane, driven by the weaker and more labile carbon-iodine bond, makes it a highly versatile and valuable reagent in synthetic organic chemistry. By carefully selecting nucleophiles and controlling reaction conditions, researchers can selectively functionalize the iodinated position while preserving the chloro group for further synthetic elaboration. This strategic approach is instrumental in the efficient construction of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols: The Strategic Use of 1-Chloro-3-iodopropane in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodopropane is a valuable bifunctional electrophile in organic synthesis, prized for its differential reactivity that allows for selective and sequential nucleophilic substitution reactions. This haloalkane features a three-carbon chain with a chlorine atom at one terminus and an iodine atom at the other. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, rendering the iodine atom a superior leaving group. This inherent reactivity difference is the cornerstone of its utility, enabling chemists to introduce a 3-chloropropyl moiety onto a wide range of nucleophiles, with the chloride remaining intact for subsequent transformations. These attributes make 1-chloro-3-iodopropane a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

This document provides detailed application notes and experimental protocols for the use of 1-chloro-3-iodopropane in nucleophilic substitution reactions with common nucleophiles: amines, thiols, and phenols.

Principle of Reactivity

The selective reaction at the iodinated carbon is a classic example of the influence of the leaving group's ability in SN2 reactions. The iodide ion is a much weaker base and a better leaving group than the chloride ion. This allows for nucleophilic attack to occur preferentially at the carbon atom bonded to iodine.

Caption: Preferential SN2 attack on the C-I bond.

Applications in Nucleophilic Substitution Reactions

N-Alkylation of Amines

1-Chloro-3-iodopropane is an effective reagent for the mono-alkylation of primary and secondary amines, introducing a 3-chloropropyl group that can be used for subsequent cyclization or further functionalization. This is particularly useful in the synthesis of heterocyclic compounds and pharmaceutical intermediates.

Table 1: Representative N-Alkylation Reaction Data

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine (B48309) | N-(3-Chloropropyl)benzylamine | Acetonitrile | Cs₂CO₃ | 70 | 16 | ~79 |

| Aniline | N-(3-Chloropropyl)aniline | DMF | K₂CO₃ | 80 | 12 | Varies |

| Piperidine | 1-(3-Chloropropyl)piperidine | THF | Triethylamine | 60 | 8 | Varies |

This protocol is adapted from a general procedure for the N-alkylation of benzylamine.

Materials:

-

Benzylamine

-

1-Chloro-3-iodopropane

-

Cesium Carbonate (Cs₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of benzylamine (1.0 eq.) in anhydrous acetonitrile, add cesium carbonate (1.5 eq.).

-

Add 1-chloro-3-iodopropane (1.1 eq.) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 70°C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-(3-chloropropyl)benzylamine.

Caption: Workflow for N-Alkylation of Benzylamine.

S-Alkylation of Thiols

Thiols and their corresponding thiolates are excellent nucleophiles that readily react with 1-chloro-3-iodopropane to form 3-chloropropyl thioethers. These products are valuable intermediates for the synthesis of sulfur-containing heterocycles and other molecules of interest in medicinal chemistry.

Table 2: Representative S-Alkylation Reaction Data

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | 3-Chloropropyl phenyl sulfide | Acetone | K₂CO₃ | 50 | 3 | High |

| Sodium thiophenoxide | 3-Chloropropyl phenyl sulfide | DMF | - | 25 | 2 | >90 |

| Benzyl mercaptan | Benzyl (3-chloropropyl) sulfide | Ethanol | NaOEt | 78 | 4 | Varies |

This protocol is based on a general procedure for the S-alkylation of thiophenol.

Materials:

-

Thiophenol

-

1-Chloro-3-iodopropane

-

Potassium Carbonate (K₂CO₃), powdered

-

Acetone

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of thiophenol (1.0 eq.) in acetone, add powdered potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-chloro-3-iodopropane (1.05 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield 3-chloropropyl phenyl sulfide.[1]

O-Alkylation of Phenols (Williamson Ether Synthesis)

The reaction of phenols with 1-chloro-3-iodopropane under basic conditions is a classic Williamson ether synthesis. This method is widely used to prepare aryl ethers, which are common motifs in natural products and pharmaceuticals. The resulting 3-chloropropoxybenzene derivatives can be further elaborated.

Table 3: Representative O-Alkylation Reaction Data

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Phenol (B47542) | 1-(3-Chloropropoxy)benzene | Acetone | K₂CO₃ | Reflux | 12-16 | High |

| p-Cresol | 1-(3-Chloropropoxy)-4-methylbenzene | DMF | NaH | 25 | 4 | Varies |

| 4-Methoxyphenol | 1-(3-Chloropropoxy)-4-methoxybenzene | Ethanol | KOH | Reflux | 6 | Varies |

This protocol is analogous to the synthesis of (3-chloropropoxy)benzene (B1293666) from phenol and 1-bromo-3-chloropropane.[2]

Materials:

-

Phenol

-

1-Chloro-3-iodopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of phenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add 1-chloro-3-iodopropane (1.2 eq.) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours. Monitor the progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the solid potassium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-chloropropoxy)benzene as a colorless oil.[2]

Caption: General logic for nucleophilic substitution.

Conclusion

1-Chloro-3-iodopropane is a versatile and highly useful reagent in organic synthesis for the introduction of the 3-chloropropyl group onto a variety of nucleophiles. Its differential reactivity allows for selective transformations, making it a strategic choice in multi-step synthetic sequences. The protocols provided herein serve as a guide for researchers in the application of this valuable building block. Careful control of reaction conditions is crucial to ensure high yields and minimize side products.

References

Application Notes and Protocols for Selective Mono-alkylation of Amines with 1-Chloro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective mono-N-alkylation of primary amines with 1-chloro-3-iodopropane, a valuable reaction for introducing a 3-chloropropyl group, a versatile synthon in medicinal chemistry and materials science. The primary challenge in the N-alkylation of amines is the propensity for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.[1] This protocol utilizes cesium carbonate (Cs₂CO₃) as a base in an anhydrous solvent, a method demonstrated to be highly chemoselective for mono-alkylation.[2][3][4]

Introduction